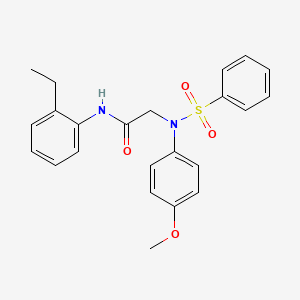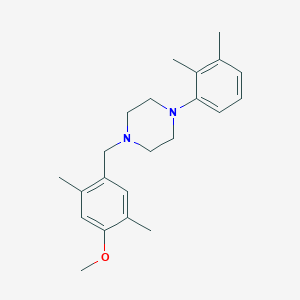![molecular formula C22H22N2O4 B6107836 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD belongs to the family of isoxazolecarboxamides, which are known for their ability to modulate the activity of glutamate receptors in the brain. In
Mécanisme D'action
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide acts as an agonist for metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors. This compound binds to the extracellular domain of mGluRs, leading to the activation of G proteins and the subsequent modulation of ion channels. This compound has been shown to modulate the activity of both mGluR1 and mGluR5, which are thought to play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to modulating the activity of glutamate receptors, this compound has been shown to increase the release of dopamine in the striatum, suggesting that it may have potential applications in the treatment of Parkinson's disease. This compound has also been shown to modulate the activity of GABAergic interneurons, which play a critical role in regulating the activity of excitatory neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide in lab experiments is its specificity for mGluRs. This compound has been shown to have little to no activity at ionotropic glutamate receptors, making it a useful tool for studying the specific role of mGluRs in synaptic plasticity and learning and memory. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are a number of potential future directions for research on 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of this compound in synaptic plasticity and learning and memory, and how it may be used to develop new treatments for cognitive disorders. Finally, there is also interest in developing new analogs of this compound that may have improved pharmacological properties and specificity for mGluRs.
Méthodes De Synthèse
The synthesis of 5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide involves several steps, starting with the reaction of 4-bromobenzyl alcohol with acetyl chloride to form 4-acetylbenzyl chloride. This intermediate is then reacted with potassium phthalimide to form the corresponding phthalimide derivative. The phthalimide is then reduced with lithium aluminum hydride to form the amine, which is then reacted with 3-isoxazolecarboxylic acid to form this compound.
Applications De Recherche Scientifique
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to modulate the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory. This compound has been used to study the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), two processes that are thought to underlie learning and memory.
Propriétés
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(17-6-4-3-5-7-17)13-23-22(26)21-12-20(28-24-21)14-27-19-10-8-18(9-11-19)16(2)25/h3-12,15H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCNBBASNAWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)COC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)

![7-[(5-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107844.png)

![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)
![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)

![ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)